4-Azidobenzoyloxysuccinimide
Overview
Description
4-Azidobenzoyloxysuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O4 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoaffinity Labeling in Biological Studies
4-Azidobenzoyloxysuccinimide has been utilized in photoaffinity labeling, a technique important in biological research. For instance, it was employed in the synthesis of photoreactive insulin derivatives for labeling insulin receptor proteins in liver plasma membrane preparations. This application is significant for understanding receptor-ligand interactions and identifying receptor proteins (Yip, Yeung, & Moule, 1980).
Enhancing Understanding of Enzymatic Functions
Another application lies in its use for identifying the binding sites of enzymes. For instance, this compound derivatives were used to study the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the enzyme's function and interaction with various substrates (Xiong et al., 2006).
Applications in Cancer Research
In cancer research, derivatives of this compound have been explored for their potential in designing new anticancer drugs. For example, its analogues were synthesized and demonstrated antiproliferative properties in human cancer cell lines, suggesting its utility in the development of novel cancer therapies (Magedov et al., 2007).
Development of New Reagents
This compound is also used in the synthesis of new reagents for specific chemical transformations. An example includes its role in synthesizing novel reagents for Z- to E-alkene isomerization, which is a valuable reaction in organic synthesis (Baag, Kar, & Argade, 2003).
Enhancing Drug Development
Its role extends to the synthesis of potential drug candidates. In a study, it was used in the synthesis of mutual azo prodrugs for inflammatory bowel diseases, contributing to the development of new therapeutic agents (Jilani, Shomaf, & Alzoubi, 2013).
RNA-Protein Cross-Linking
In the field of molecular biology, derivatives of this compound were used for RNA-protein cross-linking within bacterial ribosomal subunits, aiding in the understanding of RNA-protein interactions (Millon et al., 1980).
Mechanism of Action
Target of Action
N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .
Mode of Action
The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .
Biochemical Pathways
It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .
Result of Action
The primary result of the action of N-Hydroxysuccinimidyl-4-azidobenzoate is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .
Action Environment
The action of N-Hydroxysuccinimidyl-4-azidobenzoate is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .
Biochemical Analysis
Biochemical Properties
N-Hydroxysuccinimidyl-4-azidobenzoate is an aryl azide-based, amine- and photoreactive crosslinker . It is used in laboratory settings, enabling the synthesis of peptides, nucleic acids, and other organic molecules . The exact mechanism of action of N-Hydroxysuccinimidyl-4-azidobenzoate remains elusive, but it is believed to involve the inhibition of pro-inflammatory cytokine production .
Cellular Effects
It is used in the synthesis of peptides, nucleic acids, and other organic molecules, suggesting that it may interact with various cellular processes .
Molecular Mechanism
The molecular mechanism of N-Hydroxysuccinimidyl-4-azidobenzoate involves initial reaction coupling via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This bonding is rapid and non-specific .
Temporal Effects in Laboratory Settings
Its broad applications suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various enzymes or cofactors .
Transport and Distribution
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may be directed to specific compartments or organelles .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53053-08-0 | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53053-08-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.